molecular formula C23H22N2O2 B1293832 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione CAS No. 21295-57-8

6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione

Cat. No. B1293832
CAS RN: 21295-57-8
M. Wt: 358.4 g/mol
InChI Key: JZGUXCXDBKBCDN-UHFFFAOYSA-N
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Description

The compound 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione is a novel molecule designed to interact with DNA. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar cyclopenta[f]isoquinoline derivatives and their interactions with deoxyribonucleic acids. These derivatives are designed to bind specifically to native DNA, particularly targeting GC pairs within the major groove of the double helix. The interaction with DNA is facilitated through hydrogen bonding, where the amino group of the cytosine molecule donates a hydrogen bond to the carbonyl of the isoquinoline moiety, and the amide proton of the side chain donates a hydrogen bond to the N-7 of guanine .

Synthesis Analysis

The synthesis of related cyclopenta[f]isoquinoline derivatives involves a multistep procedure. Starting from m-methyl-N-acetylbenzylamine, a Friedel-Crafts reaction is performed, followed by treatment with KCN, hydrolysis, and esterification to produce intermediate compounds. Further chemical reactions, including treatment with triethyloxonium fluoborate, dehydrogenation, chain extension, cyclization, reduction, and dehydration, are employed to obtain the final cyclopenta[f]isoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of cyclopenta[f]isoquinoline derivatives is characterized by the presence of a cyclopenta[f]isoquinoline ring system. This structure is crucial for the specific interaction with DNA, as it allows for the precise positioning of functional groups that can form hydrogen bonds with GC pairs in DNA. The design of these molecules is guided by space-filling models to ensure the correct orientation and interaction with the target DNA .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopenta[f]isoquinoline derivatives are complex and require careful control of reaction conditions. For example, the dealkylation of certain intermediates is achieved by heating with hydrochloric acid in a sealed tube. The synthesis route also includes steps like sodium borohydride reduction and dehydration to obtain the desired amide compounds. These reactions are critical for constructing the molecule with the desired properties for DNA interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[f]isoquinoline derivatives, such as their cytotoxicity and DNA binding affinity, are studied in the context of their potential therapeutic applications. For instance, one derivative was found to be mildly cytotoxic against L5178Y mouse leukemia cells and capable of binding to native calf thymus DNA. The compound also inhibited RNA synthesis by DNA-dependent RNA polymerase, with a higher inhibition observed when poly(dG-dC) was used as a template compared to poly(dA-dT). These properties suggest that the compound interacts preferentially with GC-rich regions of DNA, which is consistent with the design of the molecule .

properties

IUPAC Name

10-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25-19-12-11-18(24-14-7-3-2-4-8-14)22-21(19)17(13-20(25)26)15-9-5-6-10-16(15)23(22)27/h5-6,9-14,24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUXCXDBKBCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175560
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione

CAS RN

21295-57-8, 71902-18-6
Record name 6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Cyclohexylamino)-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(cyclohexylamino)-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.276
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Record name 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-(cyclohexylamino)-3-methyl
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